2-((Difluoromethyl)sulfonyl)pyridine

Descripción general

Descripción

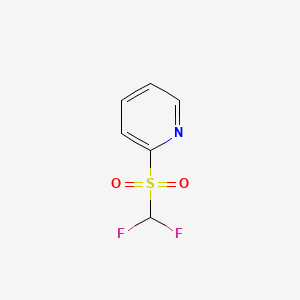

2-((Difluoromethyl)sulfonyl)pyridine is a chemical compound with the molecular formula C6H5F2NO2S. It is known for its role as a reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins from aldehydes and ketones . This compound is also referred to as Difluoromethyl 2-pyridyl sulfone and is used in the synthesis of fluorinated organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Difluoromethyl)sulfonyl)pyridine typically involves the reaction of pyridine with difluoromethyl sulfone under specific conditions. One common method includes the nucleophilic addition of the difluoromethyl sulfone anion to the pyridine ring, followed by a Smiles rearrangement to form the desired product . The reaction conditions often require a basic environment to facilitate the nucleophilic addition and subsequent rearrangement .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-((Difluoromethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:

gem-Difluoroolefination: This reaction involves the formation of gem-difluoroolefins from aldehydes and ketones.

Halodifluoromethylation: This reaction introduces a halodifluoromethyl group into aldehydes and ketones.

(Fluorosulfonyl)difluoromethylation: This reaction involves the addition of a fluorosulfonyl difluoromethyl group to aldehydes and ketones.

Difluoro(sulfonato)methylation: This reaction involves the addition of a difluoro(sulfonato)methyl group to alkyl halides and triflates.

Aromatic difluoromethylation: This reaction introduces a difluoromethyl group into aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, ketones, alkyl halides, and triflates. The reactions typically require a basic environment and may involve the use of catalysts to enhance the reaction rate and selectivity .

Major Products

The major products formed from these reactions include gem-difluoroolefins, halodifluoromethylated compounds, fluorosulfonyl difluoromethylated compounds, and aromatic difluoromethylated compounds .

Aplicaciones Científicas De Investigación

2-((Difluoromethyl)sulfonyl)pyridine has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-((Difluoromethyl)sulfonyl)pyridine involves its role as a nucleophilic reagent in various chemical reactions. The difluoromethyl sulfone group acts as a nucleophile, attacking electrophilic centers in substrates such as aldehydes and ketones. This nucleophilic addition is often followed by a Smiles rearrangement, leading to the formation of stable intermediates and final products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the substrates and the nucleophilic properties of the difluoromethyl sulfone group .

Comparación Con Compuestos Similares

2-((Difluoromethyl)sulfonyl)pyridine can be compared with other similar compounds, such as:

Difluoromethyl phenyl sulfone: This compound also contains a difluoromethyl sulfone group but is attached to a phenyl ring instead of a pyridine ring.

2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound contains a difluoromethyl sulfone group attached to an acetic acid moiety.

Difluoromethyl triflate: This compound contains a difluoromethyl group attached to a triflate moiety.

The uniqueness of this compound lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of gem-difluoroolefins and other fluorinated compounds .

Actividad Biológica

2-((Difluoromethyl)sulfonyl)pyridine (DFMSP) is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of DFMSP, focusing on its reactivity with biological macromolecules, pharmacological effects, and relevant case studies.

DFMSP is characterized by the presence of a difluoromethyl group and a sulfonyl moiety attached to a pyridine ring. Its chemical structure can be represented as follows:

This compound is typically a colorless to light yellow liquid and is utilized in organic synthesis as a reagent in various chemical transformations, particularly in the development of pharmaceuticals .

The biological activity of DFMSP primarily involves its interaction with various biological macromolecules, including proteins and nucleic acids. Preliminary studies indicate that DFMSP may exert its effects through covalent modification of target proteins, which can lead to altered enzyme activities and cellular signaling pathways.

Target Interaction

DFMSP has been shown to interact with specific enzymes, potentially inhibiting their function. This interaction can lead to downstream effects on metabolic pathways and cellular processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of DFMSP. For instance, compounds derived from pyridine structures similar to DFMSP have demonstrated significant inhibitory effects against viruses such as H5N1 and SARS-CoV-2. The presence of fluorine atoms in these compounds appears to enhance their antiviral activity .

Table 1: Antiviral Activity of Pyridine Derivatives

| Compound | Virus Target | IC50 (μM) | Inhibition (%) at 0.5 μmol/μL |

|---|---|---|---|

| 8h | H5N1 | 3.669 | 93 |

| 8f | H5N1 | 544.6 | 88 |

| 14b | SARS-CoV-2 | 70.48 | Not specified |

Enzyme Inhibition

DFMSP's ability to inhibit specific enzymes has been investigated, with indications that it may serve as a lead compound for developing inhibitors for various targets in drug discovery. The mechanism often involves the formation of covalent bonds with nucleophilic sites on enzymes, leading to irreversible inhibition .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of several pyridine derivatives against H5N1 and SARS-CoV-2. DFMSP analogs showed promising results in inhibiting viral replication, suggesting potential therapeutic applications in treating viral infections .

- Enzyme Interaction Studies : Research focusing on the reactivity of DFMSP with biological macromolecules revealed that it can modify key enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics and dynamics of co-administered drugs.

Pharmacokinetics

While specific pharmacokinetic data for DFMSP is limited, understanding the behavior of similar compounds can provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of fluorine atoms often influences these properties, enhancing lipophilicity and membrane permeability.

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQNSTAWTLXCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673044 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219454-89-3 | |

| Record name | 2-(Difluoromethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-difluoromethanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.